molecular formula C12H10Cl2F2N2O2 B4265620 1-(2,5-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

1-(2,5-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4265620
M. Wt: 323.12 g/mol
InChI Key: UWHUNHKNJPFAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

DFP-10825 works by binding to the active site of the target enzyme and inhibiting its activity. It has been shown to have a reversible mechanism of action, meaning that its effects can be reversed by removing the compound from the system. The exact mechanism of action of DFP-10825 is still being studied, but it is believed to involve the formation of a covalent bond between the compound and the target enzyme.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects, including increased levels of neurotransmitters in the brain, improved cognitive function, and reduced inflammation. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFP-10825 for lab experiments is its potent inhibitory effects on several enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of DFP-10825 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DFP-10825, including the development of new synthetic methods for the compound, the identification of new target enzymes, and the investigation of its potential therapeutic effects in various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of DFP-10825 and to determine its safety profile for use in humans.
Conclusion:
In conclusion, DFP-10825 is a chemical compound with significant potential for applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory effects on several enzymes make it a valuable tool for studying the role of these enzymes in various physiological processes. However, further research is needed to fully understand the mechanism of action of DFP-10825 and to determine its safety profile for use in humans.

Scientific Research Applications

DFP-10825 has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potent inhibitory effects on the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain, which can have therapeutic effects in various neurological disorders.

properties

IUPAC Name

(2,5-dichlorophenyl)-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2F2N2O2/c1-6-5-12(20,11(15)16)18(17-6)10(19)8-4-7(13)2-3-9(8)14/h2-4,11,20H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUNHKNJPFAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
1-(2,5-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
1-(2,5-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
Reactant of Route 4
1-(2,5-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
Reactant of Route 5
1-(2,5-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
1-(2,5-dichlorobenzoyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

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